Benzenesulfonamide, 3-[(aminothioxomethyl)amino]-
Overview
Description
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential anticancer and antimicrobial properties, making it a valuable subject of study for researchers aiming to develop new therapeutic agents .
Preparation Methods
The synthesis of Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with various amines. The reaction is carried out in dry dimethylformamide (DMF) with the addition of triethylamine as a catalyst. The mixture is refluxed for 24 hours and then allowed to cool . This method provides a straightforward route to obtain the desired compound with high yield and purity.
Chemical Reactions Analysis
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Its antimicrobial properties have been explored for the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- involves its interaction with specific molecular targets. One of the primary targets is the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound inhibits CA IX by binding to its active site, thereby disrupting the enzyme’s function and leading to a decrease in tumor cell proliferation . Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- can be compared with other similar compounds, such as:
Thiourea derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Benzenesulfonamide derivatives: Known for their anticancer activity, these compounds share structural similarities with Benzenesulfonamide, 3-[(aminothioxomethyl)amino]-.
Sulfonamide derivatives: These compounds are widely used in medicinal chemistry for their ability to inhibit various enzymes.
The uniqueness of Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- lies in its dual functionality, combining the properties of both thiourea and benzenesulfonamide moieties, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
5657-42-1 |
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Molecular Formula |
C7H9N3O2S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
(3-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)10-5-2-1-3-6(4-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12) |
InChI Key |
RHQOJJGJLHNWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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